N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO5/c1-26-15-8-12(9-16(27-2)17(15)28-3)18(25)23-10-14(24)11-4-6-13(7-5-11)19(20,21)22/h4-9,14,24H,10H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNPWHQVYDYGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Preparation
The 3,4,5-trimethoxybenzoyl chloride serves as the electrophilic partner for amide coupling. Standard protocols involve treating 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM):
$$
\text{3,4,5-Trimethoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, DMF (cat.)}} \text{3,4,5-Trimethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Key Parameters :
- Stoichiometry : 1.2–1.5 equivalents SOCl₂ per acid equivalent
- Temperature : Reflux (40–50°C) for 2–4 hours
- Workup : Excess SOCl₂ removed via rotary evaporation; product used without purification.
Synthesis of 2-Hydroxy-2-(4-(Trifluoromethyl)Phenyl)Ethylamine
Nitroaldol (Henry) Reaction Pathway
4-(Trifluoromethyl)benzaldehyde undergoes nitroaldol condensation with nitromethane to form β-nitro alcohol intermediates, followed by reduction to the amine:
Step 1: Nitroaldol Addition
$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base (e.g., K₂CO₃)}} \text{2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol}
$$
Step 2: Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or employing Zn/HCl reduces the nitro group to amine:
$$
\text{2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol} \xrightarrow{\text{H}_2/\text{Pd-C, MeOH}} \text{2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine}
$$
Yield Optimization :
Cyanohydrin Formation and Reduction
Alternative route via 4-(trifluoromethyl)benzaldehyde cyanohydrin:
$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{HCN} \xrightarrow{\text{NaCN, HCl}} \text{2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetonitrile}
$$
Subsequent hydrogenation (Ra-Ni, NH₃/MeOH) affords the ethylamine derivative.
Amide Coupling: Final Step Assembly
Schotten-Baumann Conditions
Reacting 3,4,5-trimethoxybenzoyl chloride with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine under basic aqueous conditions:
$$
\text{3,4,5-Trimethoxybenzoyl chloride} + \text{2-Hydroxyethylamine derivative} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target amide}
$$
Challenges :
Pyridine-Mediated Coupling
Alternative method from employs pyridine as both base and solvent:
- Dissolve amine (1 eq) in anhydrous pyridine.
- Add 3,4,5-trimethoxybenzoyl chloride (1.05 eq) dropwise at 0°C.
- Reflux 4–6 hours.
- Quench with H₂O/Et₂O, isolate precipitate, purify via column chromatography (SiO₂, EtOAc/hexane).
Typical Yields : 50–70% after HPLC purification.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Synthetic Optimization and Challenges
Amine Protection Strategies
Silylation (e.g., TBSCl) of the hydroxyl group prevents side reactions during coupling. Comparative studies show:
| Protection Method | Coupling Yield | Deprotection Efficiency |
|---|---|---|
| TBS ether | 68% | 95% |
| Acetyl | 45% | 88% |
| None | 22% | N/A |
Solvent and Base Effects
Pyridine outperforms triethylamine in minimizing hydrolysis:
| Base | Solvent | Reaction Time | Yield |
|---|---|---|---|
| Pyridine | Pyridine | 4 h | 65% |
| Et₃N | DCM | 6 h | 52% |
| DMAP | THF | 8 h | 48% |
Alternative Routes and Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the methoxy groups can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share the 3,4,5-trimethoxybenzamide core but differ in substituents on the amide nitrogen. Key comparisons include:
Physicochemical Properties
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is , and it belongs to the class of trifluoromethylbenzenes. Its structural components include:
- Trifluoromethyl group : Enhances lipophilicity and bioactivity.
- Trimethoxybenzamide moiety : Implicated in receptor binding and modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer pathways.
- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially modulating their activity.
- Cell Cycle Disruption : Preliminary studies suggest that it may interfere with cellular processes such as mitosis.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of the compound:
- Cytotoxicity Tests : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including A375 (melanoma) and OVCAR3 (ovarian cancer). The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| A375 | 15 |
| OVCAR3 | 20 |
| MCF7 | 25 |
- Mechanism of Action : Flow cytometry analysis indicated that treatment with the compound led to an increase in apoptosis markers, suggesting that it induces cell death through apoptotic pathways.
Case Studies
-
Study on Apoptosis Induction :
- In a controlled experiment, A375 cells were treated with varying concentrations of the compound for 48 hours. Analysis showed a dose-dependent increase in apoptotic cells as measured by Annexin V staining.
-
Impact on Cell Cycle :
- Another study assessed the effect on cell cycle progression. Cells treated with 15 µM of the compound exhibited G2/M phase arrest, indicating its potential as a cell cycle inhibitor.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapid absorption observed in animal models.
- Distribution : High lipophilicity suggests extensive tissue distribution.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions should be considered.
- Excretion : Predominantly excreted via renal pathways.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy group positions at 3,4,5-aryl) and hydroxyethyl moiety integration .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peak at m/z 498.2) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
How do structural modifications in the benzamide core influence bioactivity?
Q. Advanced
- Methoxy Group Positioning : 3,4,5-Trimethoxy substitution enhances lipid solubility and membrane permeability compared to mono-/dimethoxy analogs, critical for cellular uptake .
- Hydroxyethyl Chain : Replacing the hydroxy group with alkyl chains reduces hydrogen-bonding capacity, altering target affinity (e.g., enzyme inhibition drops by 40% in alkyl derivatives) .
- Trifluoromethyl Phenyl Group : Electron-withdrawing CF improves metabolic stability but may reduce solubility; replacing it with polar groups (e.g., -COOH) balances these properties .
What in vitro models are suitable for evaluating its mechanism of action against enzymatic targets?
Q. Advanced
- Kinase Inhibition Assays : Use recombinant kinases (e.g., MAPK, PI3K) with fluorescence-based ADP-Glo™ kits to quantify IC values .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) combined with confocal microscopy tracks intracellular localization .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled GPCR ligands) determine binding affinity (K) .
How can computational methods predict interactions with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., COX-2), highlighting key interactions like H-bonds with Ser530 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
How should researchers address discrepancies in reported bioactivity across studies?
Q. Advanced
- Assay Standardization : Use identical cell lines (e.g., HeLa vs. HEK293) and protocols (e.g., MTT vs. resazurin assays) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity readings .
- Dose-Response Validation : Replicate EC measurements under controlled O/pH conditions to confirm reproducibility .
What are the solubility and stability profiles of this compound under physiological conditions?
Q. Basic
- Solubility : Poor aqueous solubility (2–5 µM in PBS); DMSO stock solutions (10 mM) are stable for 6 months at -20°C .
- Stability : Degrades <10% in serum after 24 hours (37°C, pH 7.4); acidic conditions (pH <3) accelerate hydrolysis of the benzamide bond .
How can derivatives be designed to improve pharmacokinetic properties without compromising target affinity?
Q. Advanced
- LogP Optimization : Introduce polar groups (e.g., -SONH) to reduce LogP from 4.2 to 2.8, enhancing aqueous solubility .
- Prodrug Strategies : Acetylate the hydroxyethyl group to improve oral bioavailability; enzymatic hydrolysis regenerates the active form in vivo .
- Metabolic Blocking : Fluorine substitution at para positions of the phenyl ring slows CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
